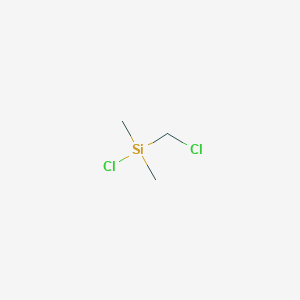

Chloro(chloromethyl)dimethylsilane

描述

Chloro(chloromethyl)dimethylsilane is an organosilicon compound with the molecular formula C3H8Cl2Si. It is a clear, colorless to straw-colored liquid that is sensitive to moisture and decomposes in water . This compound is primarily used as a reagent in organic synthesis and as an intermediate in the production of various silicon-based materials .

准备方法

Chloro(chloromethyl)dimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of chloromethylsilane with dimethylchlorosilane in the presence of a catalyst such as aluminum chloride . The reaction is typically carried out at room temperature, and the product is purified by vacuum distillation . Industrial production methods often involve similar processes but on a larger scale, with additional steps for purification and quality control .

化学反应分析

Chloro(chloromethyl)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding substituted silanes.

Hydrolysis: In the presence of water, it rapidly hydrolyzes to form silanols and hydrochloric acid.

Polymerization: It can be used as a monomer in the polymerization process to form polysiloxanes.

Common reagents used in these reactions include water, alcohols, amines, and thiols. The major products formed from these reactions are silanols, substituted silanes, and polysiloxanes .

科学研究应用

Applications Overview

| Application Area | Description |

|---|---|

| Silane Coupling Agents | Enhances adhesion between organic and inorganic materials, crucial in automotive and aerospace industries. |

| Surface Modification | Modifies surfaces of glass, metals, and polymers to improve hydrophobicity and chemical resistance. |

| Organic Synthesis | Acts as an intermediate for producing silane derivatives used in pharmaceuticals and agrochemicals. |

| Adhesives and Sealants | Used in formulating high-performance adhesives, providing superior bonding strength. |

| Research Applications | Aids in synthesizing functionalized silanes for electronics and nanotechnology research. |

Silane Coupling Agents

Chloro(chloromethyl)dimethylsilane is extensively used as a silane coupling agent, particularly in the production of advanced composite materials. Its ability to enhance adhesion between different phases makes it essential in industries such as automotive and aerospace, where material performance is critical .

Surface Modification

This compound is employed to modify the surfaces of various substrates, including glass, metals, and polymers. By improving hydrophobicity and chemical resistance, CMDMCS significantly enhances the durability of coatings and sealants . For instance, studies have shown that treating surfaces with CMDMCS results in improved water repellency, making it suitable for applications in construction materials .

Organic Synthesis

CMDMCS serves as an important intermediate in organic synthesis. It is particularly useful for producing various silane derivatives that find applications in pharmaceuticals and agrochemicals . For example, researchers have utilized CMDMCS to silylate carboxamides, leading to the development of new compounds with potential therapeutic effects .

Adhesives and Sealants

The incorporation of CMDMCS into adhesive formulations enhances their performance by providing superior bonding strength and durability. Its unique chemical structure allows for better integration with various substrates, making it a preferred choice in construction and manufacturing applications .

Research Applications

In laboratory settings, CMDMCS is used for synthesizing functionalized silanes that are crucial for developing new materials tailored for specific applications in electronics and nanotechnology. Its role as a silylating agent facilitates the creation of novel compounds with enhanced properties .

Case Studies

- Automotive Industry : A study demonstrated that composites treated with CMDMCS exhibited significantly improved mechanical properties compared to untreated composites. The enhanced adhesion resulted in better performance under stress conditions typical in automotive applications.

- Water Repellent Coatings : Research indicated that surfaces treated with CMDMCS showed a marked increase in water contact angle measurements, confirming its effectiveness as a hydrophobic agent. This property is particularly beneficial for outdoor applications where moisture resistance is crucial.

- Pharmaceutical Synthesis : In a recent study, CMDMCS was utilized to create silylated derivatives of certain bioactive compounds. The resulting products showed improved solubility profiles compared to their non-silylated counterparts, indicating potential advantages in drug formulation.

作用机制

The mechanism of action of chloro(chloromethyl)dimethylsilane involves its ability to react with nucleophiles and form covalent bonds with various substrates . This reactivity is due to the presence of the chloromethyl and dimethylsilane groups, which can undergo substitution and addition reactions . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the nucleophile .

相似化合物的比较

Chloro(chloromethyl)dimethylsilane can be compared with other similar compounds such as dichloromethylsilane, chlorodimethylsilane, and bis(chloromethyl)dimethylsilane . These compounds share similar reactivity and applications but differ in their specific chemical structures and properties . For example, dichloromethylsilane has two chlorine atoms attached to the silicon atom, making it more reactive than this compound . Chlorodimethylsilane, on the other hand, has only one chlorine atom and is less reactive . Bis(chloromethyl)dimethylsilane has two chloromethyl groups, making it useful for cross-linking and polymerization reactions .

生物活性

Chloro(chloromethyl)dimethylsilane (CMDMCS), with the CAS number 1719-57-9, is a silane compound characterized by its dual chloromethyl and dimethyl groups. It is primarily utilized in chemical synthesis, particularly as a silylating agent in various applications including gas chromatography and the synthesis of silicon-based materials. This article delves into its biological activity, safety profile, and potential applications based on available research findings.

This compound is a colorless to yellowish liquid with a pungent odor. It has a molecular weight of 143.08 g/mol and exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃H₈Cl₂Si |

| Boiling Point | 115 °C |

| Flash Point | 22 °C |

| Density | 1.09 g/mL |

| Purity | >98% (GC) |

Storage Conditions : It should be stored in a cool, dark place under inert gas to prevent moisture absorption and degradation .

Toxicological Profile

This compound is classified as a hazardous material. Its biological activity primarily revolves around its toxicity and potential irritant effects:

- Acute Toxicity : It is categorized as an acute toxic agent with harmful effects upon ingestion (LD50 values indicate moderate toxicity) and significant skin corrosiveness.

- Irritation : Exposure can cause severe irritation to skin, eyes, and respiratory tract. Safety data sheets recommend using protective gear when handling this compound due to its corrosive nature .

Case Studies and Research Findings

- Silylation Reactions : Research has demonstrated the utility of CMDMCS in silylation reactions for analytical chemistry purposes, particularly in preparing derivatives for gas chromatography. This application highlights its role in enhancing the detection sensitivity of various analytes .

- Synthesis of Organosilicon Compounds : CMDMCS has been employed in the synthesis of N-chlorodimethylsilyl-N-methylacetamide through transsilylation reactions, showcasing its versatility as a reagent in organosilicon chemistry .

- Environmental Impact Studies : Studies have indicated that silanes like CMDMCS can pose environmental hazards due to their reactivity and potential to form persistent compounds upon degradation. Understanding these impacts is crucial for assessing the ecological safety of silane compounds .

Applications

This compound serves various functions across different domains:

- Analytical Chemistry : Used as a silylating agent for gas chromatography-electron capture detection (GC-ECD).

- Material Science : Acts as a precursor for synthesizing silicon-based polymers and other materials.

- Pharmaceuticals : Potentially utilized in drug formulation processes where silanization is required.

属性

IUPAC Name |

chloro-(chloromethyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8Cl2Si/c1-6(2,5)3-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKVLPYNJQOCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061911 | |

| Record name | Silane, chloro(chloromethyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, chloro(chloromethyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1719-57-9 | |

| Record name | Chloro(chloromethyl)dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chloro(chloromethyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloro(chloromethyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chloro(chloromethyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(chloromethyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chloro(chloromethyl)dimethylsilane reacts readily with various nucleophiles, including Grignard reagents [], lithium reagents [], and silyl anions [], through nucleophilic substitution. The presence of two leaving groups (chlorine atoms) allows for stepwise or selective reactions depending on the reaction conditions and nucleophile used. For instance, reactions with Grignard reagents in the presence of Dichloro(N,N,N′N′-tetramethylethylenediamine)zinc can selectively substitute the chlorine atom attached to the silicon [].

A: this compound acts as a key building block in synthesizing well-defined polymers []. It can be used to introduce functional groups, enabling the creation of block copolymers, triblock terpolymers, and even more complex structures through chemoselective stepwise coupling reactions with living polymers [].

A: Yes, this compound plays a significant role in synthesizing various heterocyclic compounds. For example, it can react with O-trimethylsilylated hydrazides containing Schiff-base derivatives to form five or six-membered chelate rings containing pentacoordinate silicon [].

A: Yes, regioselectivity is a key feature of this compound's reactivity. Depending on the substrate and reaction conditions, it can undergo either intramolecular or intermolecular reactions, leading to different product outcomes. For instance, in reactions with N-trimethylsilyl-N-acetylglycine N’,N’-dimethylamide, this compound selectively forms a five-membered chelate ring [].

ANone: The molecular formula is C3H8Cl2Si, and the molecular weight is 143.09 g/mol.

ANone: this compound has a tetrahedral silicon center. Two methyl groups and one chlorine atom are directly bonded to the silicon. The fourth substituent is a chloromethyl group (-CH2Cl), which provides a second reactive site for further transformations.

ANone: While the provided abstracts don't offer specific spectroscopic data, it's important to note that NMR (Nuclear Magnetic Resonance) spectroscopy, particularly 1H NMR and 29Si NMR, would be crucial for structural characterization. Additionally, IR (Infrared) spectroscopy could provide insights into the presence of specific functional groups.

A: The use of this compound in synthesizing porphyrin-end-functionalized polycyclohexane highlights its potential in developing advanced materials []. These materials hold promise in diverse applications, including optoelectronics, sensing, and catalysis.

ANone: this compound should be handled with caution as it is moisture-sensitive and potentially corrosive. It is essential to consult the material safety data sheet (MSDS) for detailed safety information and appropriate handling procedures.

ANone: As with many chemical reagents, proper waste disposal is crucial to minimize environmental impact. Research on the specific environmental fate and potential toxicity of this compound would be beneficial to guide responsible use and disposal practices.

ANone: Although not explicitly mentioned in the provided abstracts, the reactivity of this compound with hydroxyl groups suggests its potential use as a protecting group in organic synthesis. Further research would be needed to explore this application in detail.

A: Yes, this compound is used in preparing tridentate ligand precursors for vanadium and niobium complexes []. These complexes are relevant in coordination chemistry and catalysis.

A: Its versatility in forming various bond types, including C-Si, O-Si, and N-Si bonds, makes it a valuable reagent []. Additionally, the potential for regioselective reactions enhances its utility in constructing complex molecules.

A: Aside from the reactions mentioned previously, this compound is employed in the N-methylation of Pyrimidone [], transsilylation of O-trimethylsilyl derivatives of α-dimethylaminoketones [], and the synthesis of acetylenic [Chloro(iodo)methyl]silanes and 2-Sulfanylbenzothiazoles [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。